molecular formula C21H21N3O4 B11057917 1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester

Cat. No.: B11057917
M. Wt: 379.4 g/mol
InChI Key: SXGBSTMIILUDRF-UHFFFAOYSA-N
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Description

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester is a complex organic compound with a unique structure that combines an indazole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted benzoic acids under acidic conditions.

    Functional Group Introduction: The introduction of hydroxyl, methyl, and pyridinyl groups can be achieved through selective functionalization reactions. For instance, hydroxyl groups can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester can undergo various types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding due to its complex structure and functional groups.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-5-carboxylic acid derivatives: These compounds share the indazole core but differ in their functional groups, leading to variations in their chemical and biological properties.

    Pyridine derivatives: Compounds with pyridine rings that exhibit similar biological activities but differ in their overall structure.

Uniqueness

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester is unique due to its combination of an indazole core with multiple functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

benzyl 6-hydroxy-6-methyl-3-oxo-4-pyridin-3-yl-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C21H21N3O4/c1-21(27)10-15-17(19(25)24-23-15)16(14-8-5-9-22-11-14)18(21)20(26)28-12-13-6-3-2-4-7-13/h2-9,11,16,18,27H,10,12H2,1H3,(H2,23,24,25)

InChI Key

SXGBSTMIILUDRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C1C(=O)OCC3=CC=CC=C3)C4=CN=CC=C4)C(=O)NN2)O

Origin of Product

United States

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